

# Technical Support Center: Luminometer Injector Maintenance for NanoDLR™ Assays

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## Compound of Interest

Compound Name: *NanoLuc substrate 1*

Cat. No.: *B12363159*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper cleaning procedures for luminometer injectors following a Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay. Adhering to these protocols is critical for preventing cross-contamination and ensuring the accuracy and reproducibility of your experimental data.

## Frequently Asked Questions (FAQs)

**Q1:** Why is it essential to clean the luminometer injectors after a NanoDLR™ assay?

**A1:** Thorough cleaning of the luminometer injectors is crucial to prevent cross-contamination between experiments. The NanoDLR™ Stop & Glo® Reagent contains a component that quenches the firefly luciferase signal and can adhere to the plastic tubing of the injectors.<sup>[1]</sup> If not properly removed, this quenching agent can leach into subsequent assays, significantly inhibiting firefly luciferase activity and leading to inaccurate results.<sup>[1]</sup>

**Q2:** What are the recommended cleaning solutions for the injectors?

**A2:** The most commonly recommended cleaning solutions are 70% ethanol and high-purity, ATP-free water.<sup>[2]</sup> For more rigorous decontamination, a dilute solution of sodium hypochlorite (bleach) can be used, followed by extensive rinsing with sterile deionized water.<sup>[3]</sup>

**Q3:** How often should I perform a deep cleaning of the injectors?

A3: A standard cleaning protocol should be performed after each use. A more intensive deep cleaning is recommended when switching between different assay types, particularly between a luciferase assay and an ATP assay, or if you suspect contamination.[\[3\]](#)

Q4: Can I use the same injector for both the ONE-Glo™ EX Reagent and the NanoDLR™ Stop & Glo® Reagent?

A4: It is strongly recommended to dedicate separate injectors for each reagent to minimize the risk of cross-contamination.[\[1\]](#)[\[4\]](#) Injector 1 should be used for the ONE-Glo™ EX Reagent, and Injector 2 for the NanoDLR™ Stop & Glo® Reagent.[\[4\]](#)

## Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
High background luminescence	Residual luciferase or ATP in the injector lines.	Perform a thorough cleaning cycle with 70% ethanol followed by ATP-free water. Consider a decontamination step with a dilute bleach solution if the problem persists.
Low or inconsistent firefly luciferase signal	Contamination of the ONE-Glo™ EX Reagent injector with the NanoDLR™ Stop & Glo® Reagent.	Dedicate separate injectors for each reagent. If using a single injector, perform an intensive cleaning protocol between reagent changes.
Clogged injectors	Salt crystallization from buffer components or protein buildup.	Flush the system with warm, deionized water. If the clog persists, consult your luminometer's user manual for specific maintenance instructions. Do not use probes or wires to clear the clog as this can damage the injector.
Leaking injectors	Worn or damaged seals or tubing.	Inspect all connections and tubing for signs of wear or damage. Replace any compromised components according to the manufacturer's instructions.

## Experimental Protocols

### Standard Injector Cleaning Protocol

This protocol should be performed after each NanoDLR™ assay.

- Initial Water Rinse: Purge the remaining reagent from the injector lines by priming/washing with a volume of deionized water equivalent to at least three times the pump's void volume.

[\[2\]](#)

- Ethanol Wash: Prepare a 70% ethanol solution in water. Prime the injector system with at least 5 mL of the 70% ethanol solution to ensure the entire void volume is filled.[\[2\]](#) It is recommended to allow the injector to soak in this solution for at least 30 minutes.[\[2\]](#)
- Final Water Rinse: Thoroughly rinse the injector system with a volume of deionized water equivalent to at least three times the pump's void volume to remove all traces of ethanol.[\[2\]](#)

## Intensive Injector Decontamination Protocol

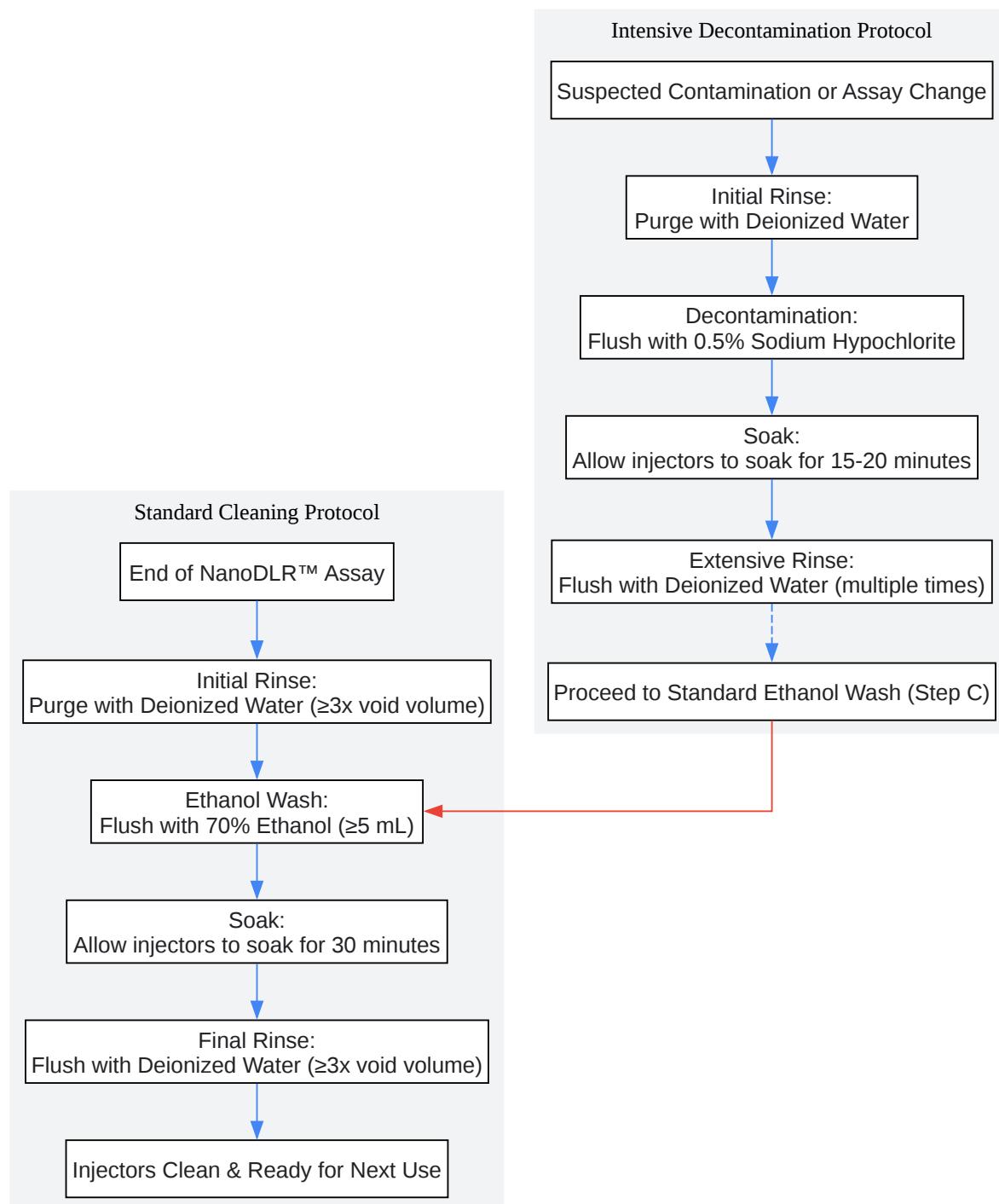
This protocol is recommended when significant contamination is suspected or when switching between incompatible assay chemistries.

- Initial Water Rinse: Flush the injector lines thoroughly with sterile, deionized water.
- Alkaline Wash (Optional): Prime the system with 0.1 N NaOH and let it sit for 10-15 minutes.[\[3\]](#)
- Acid Wash (Optional, following alkaline wash): Prime the system with 0.1 N HCl and let it sit for 10-15 minutes.[\[3\]](#)
- Sodium Hypochlorite (Bleach) Decontamination:
  - Prepare a 0.5% sodium hypochlorite solution (a 1:10 dilution of common household bleach, which is typically 5.25% sodium hypochlorite).[\[3\]](#)
  - Prime the injector system with the bleach solution and allow it to remain in the fluid lines for 15-20 minutes.[\[3\]](#)
- Extensive Water Rinse: Following the decontamination step, it is critical to rinse the fluid lines several times with sterile, deionized water to completely remove any residual sodium hypochlorite, as it can interfere with subsequent luminescence assays.[\[3\]](#)
- Final Ethanol Wash: Perform the standard 70% ethanol wash as described in the "Standard Injector Cleaning Protocol" to ensure the system is clean and ready for the next use.

## Quantitative Data Summary

Cleaning Step	Solution	Volume/Duration	Purpose
Initial Rinse	Deionized Water	$\geq 3x$ pump void volume	Remove residual assay reagents.
Standard Wash	70% Ethanol	$\geq 5$ mL, soak for 30 min	Disinfect and remove organic residues.[2]
Final Rinse	Deionized Water	$\geq 3x$ pump void volume	Remove ethanol.
Intensive Decontamination	0.5% Sodium Hypochlorite	Soak for 15-20 min	Remove persistent contaminants and residual luciferase.[3]

## Workflow for Luminometer Injector Cleaning



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Caption: Workflow for standard and intensive cleaning of luminometer injectors.

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